1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
Overview
Description
The compound “1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-]” is a complex organic molecule that is likely to have a structure based on the indole skeleton . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives is a topic of ongoing research . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and complex . For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to produce a tricyclic indole .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . This suggests that they likely interact with multiple biochemical pathways, leading to downstream effects related to their biological activities.
Pharmacokinetics
The broad biological activity of indole derivatives suggests that they have properties that allow them to be absorbed and distributed in the body, metabolized, and eventually excreted .
Result of Action
Indole derivatives are known to have a wide range of biological activities . This suggests that the compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-'] in lab experiments include its simple synthesis method, its potential applications in scientific research, and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-']. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in scientific research.
2. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Development of novel derivatives of this compound with improved solubility and reduced toxicity.
4. Evaluation of the potential applications of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance their therapeutic effects.
Scientific Research Applications
1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-'] has been extensively studied for its potential applications in scientific research. This compound has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-21(19)28-16)27(18-13-14-23(30-3)24(15-18)31-4)26-17(2)29-22-12-8-6-10-20(22)26/h5-15,27-29H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDHIWSHFQSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385938 | |
Record name | 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199605-23-7 | |
Record name | 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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